

# CAY10435: A Potent Histone Acetyltransferase Inhibitor for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers

**CAY10435**, also known as A-485, is a potent and selective cell-permeable inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). By competitively inhibiting the binding of acetyl-CoA, **CAY10435** effectively blocks the acetylation of histone and non-histone protein targets of p300/CBP, making it a valuable tool for investigating the therapeutic potential of HAT inhibition in various diseases, particularly in cancer and inflammatory disorders.

### **Mechanism of Action**

CAY10435 targets the catalytic HAT domain of the paralogous transcriptional co-activators p300 and CBP. These enzymes play a crucial role in regulating gene expression by acetylating lysine residues on histone tails, leading to a more open chromatin structure that is accessible to transcription factors. p300/CBP also acetylates a wide range of non-histone proteins, including transcription factors like the androgen receptor (AR) and components of the NF-κB signaling pathway, thereby modulating their activity. By inhibiting p300/CBP, CAY10435 leads to a decrease in histone acetylation, particularly at H3K27 and H3K18, and suppresses the transcriptional programs driven by p300/CBP-dependent factors.

## Applications in Drug Discovery Cancer Research



Inhibition of p300/CBP by **CAY10435** has shown significant promise in preclinical cancer models, particularly in hormone-dependent cancers and hematological malignancies.

- Prostate Cancer: CAY10435 has been demonstrated to inhibit the transcriptional activity of
  the androgen receptor (AR), a key driver of prostate cancer progression. By blocking
  p300/CBP-mediated AR acetylation, CAY10435 can suppress the expression of AR target
  genes, leading to reduced proliferation of both androgen-sensitive and castration-resistant
  prostate cancer cells.
- Other Cancers: The anti-proliferative effects of CAY10435 have also been observed in various other cancer cell lines, suggesting a broader potential for its use in oncology.

## **Inflammatory Diseases**

The role of p300/CBP in regulating inflammatory responses has made **CAY10435** a molecule of interest for the treatment of inflammatory conditions.

Acute Liver Injury: CAY10435 has been shown to alleviate acute liver injury by modulating
macrophage activation and polarization. It inhibits the lipopolysaccharide (LPS)-induced
expression of pro-inflammatory cytokines in macrophages by blocking histone acetylation at
the promoter regions of these genes.[1][2] This suggests its potential as a therapeutic agent
for inflammatory liver diseases.

## **Quantitative Data**

The inhibitory activity of **CAY10435** against p300/CBP and its effects on cancer cell lines are summarized in the tables below.

| Target          | IC50 Value   |
|-----------------|--------------|
| p300 (in vitro) | 9.8 nM[3][4] |
| CBP (in vitro)  | 2.6 nM[3]    |

Table 1: In Vitro Inhibitory Activity of **CAY10435** (A-485)



| Cell Line  | Cancer Type | IC50 (Proliferation) |
|------------|-------------|----------------------|
| KARPAS-422 | Lymphoma    | 0.25 μΜ              |
| KARPAS-299 | Lymphoma    | > 10 μM              |

Table 2: Anti-proliferative Activity of CAY10435 (A-485) in Cancer Cell Lines

## Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of **CAY10435** on the viability of cancer cells.

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- CAY10435 (A-485)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- · 96-well plates
- Multiskan plate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **CAY10435** in complete culture medium.



- Remove the old medium from the wells and add 100 μL of the CAY10435 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the control and determine the IC50 value.

### **Western Blot for Histone Acetylation**

This protocol is to assess the effect of **CAY10435** on the levels of histone H3 acetylation at lysine 27 (H3K27ac).

#### Materials:

- Cells treated with CAY10435
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K27ac and anti-total Histone H3



- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

#### Procedure:

- Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
- Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against H3K27ac overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- · Capture the signal using an imaging system.
- Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

## **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of CAY10435 as a p300/CBP inhibitor.





Click to download full resolution via product page

Caption: General experimental workflow for studying CAY10435.





Click to download full resolution via product page

Caption: CAY10435 inhibits androgen receptor signaling.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization [thno.org]
- 3. p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays for Validating Histone Acetyltransferase Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAY10435: A Potent Histone Acetyltransferase Inhibitor for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b024212#applications-of-cay10435-in-drug-discovery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com